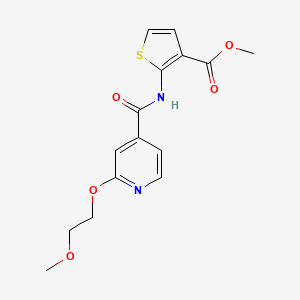

Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-20-6-7-22-12-9-10(3-5-16-12)13(18)17-14-11(4-8-23-14)15(19)21-2/h3-5,8-9H,6-7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCCRPLSQWYKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-(2-methoxyethoxy)isonicotinic acid with thiophene-3-carboxylic acid methyl ester under specific conditions. The reaction may require catalysts such as methanesulfonic acid and solvents like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that compounds with structural similarities to methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiophene-3-carboxylate exhibit significant anticancer properties. A notable study evaluated the compound's cytotoxic effects against several cancer cell lines, revealing promising results.

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, which are critical for the development of new anticancer therapies.

Antimicrobial Properties

Recent studies have also highlighted the antimicrobial potential of this compound. Its efficacy against various bacterial strains suggests its application in developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 10 | |

| P. aeruginosa | 20 |

The compound's ability to inhibit bacterial growth indicates its potential use in treating infections caused by resistant strains.

Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor, particularly targeting acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases.

These findings suggest that the compound could be a candidate for further development as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed the antiproliferative effects of this compound on human cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related thiophene derivatives, revealing that modifications to the molecular structure enhanced activity against gram-positive bacteria. This study emphasizes the importance of structural optimization for improving antimicrobial efficacy.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

(a) Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

- Core Structure : A saturated tetrahydrobenzo[b]thiophene ring, differing from the unsaturated thiophene in the target compound.

- Substituents: Ethyl ester (vs. methyl ester in the target), 4-hydroxyphenyl group, and an ethoxy-oxoethylamino side chain.

- Synthesis : Prepared via a Petasis reaction using HFIP solvent and molecular sieves, yielding 22%. The target compound may require similar multicomponent reactions but with different substrates.

- Key Data : HRMS-ESI confirmed molecular weight (390.1370), and NMR validated the structure.

(b) Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

- Core Structure : Unsaturated thiophene with methyl groups at 4,5-positions.

- Substituents: Cyanoacrylamido group (vs. isonicotinamido in the target) and ethyl ester.

- Synthesis: Condensation of ethyl 2-cyanoacetamido thiophene with benzaldehydes under acidic conditions. The target’s amide linkage suggests alternative coupling strategies, such as carbodiimide-mediated reactions.

Functional Group Comparisons

(a) Methoxyethoxy-Containing Compounds

Compound 15 : Contains a 2-methoxyethoxyethoxy side chain linked to pyridine and benzimidazole rings.

- Key Features : Extended polyether chains enhance solubility and metal-binding capacity, which may contrast with the shorter 2-methoxyethoxy group in the target compound.

- Characterization : ESI-MS (m/z 1132.28 for [M+H+]) highlights the complexity of large polyether derivatives.

Pesticide Derivatives : Methyl esters of sulfonylurea herbicides (e.g., metsulfuron methyl) feature triazine and sulfonylurea groups.

- Relevance : The methyl ester in the target compound aligns with agrochemical design principles, though its isonicotinamido group may confer distinct biological interactions.

(b) Thioureido-Thiophene Derivatives

- Example : Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate.

- Substituents : Thiourea moiety (vs. amide in the target) and cyclopenta-fused thiophene core.

- Applications : Antifungal and antibacterial activities suggest that substituting the amide group (as in the target) could modulate bioactivity.

Key Observations :

- The target compound’s synthesis would likely involve coupling isonicotinic acid derivatives with thiophene precursors under mild conditions to preserve the ester and amide functionalities.

- Lower yields in Petasis reactions (e.g., 22% for 6o ) highlight challenges in multicomponent syntheses, which may also apply to the target.

Solubility and Stability

- Methoxyethoxy Groups : Enhance hydrophilicity in Compound 15 , suggesting the target compound may exhibit improved aqueous solubility compared to purely aromatic analogs.

- Ester vs. Amide : The methyl ester in the target compound is more hydrolytically stable than ethyl esters under physiological conditions, as seen in pesticide derivatives .

Biological Activity

Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activity. The presence of the isonicotinamido group enhances its pharmacological properties, while the methoxyethoxy substituent contributes to its solubility and bioavailability.

Molecular Formula: CHNOS

Molecular Weight: 288.34 g/mol

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes related to metabolic pathways, potentially affecting cellular processes.

- Modulation of Receptor Activity: It may interact with various receptors involved in signaling pathways, influencing physiological responses.

Biological Activity Overview

The following table summarizes various biological activities reported for this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potent antibacterial properties. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus.

Case Study 2: Anticancer Properties

In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations (IC = 15 µM).

Case Study 3: Anti-inflammatory Effects

Research conducted on RAW264.7 macrophages demonstrated that the compound significantly reduced lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.